molecular formula C19H26ClNO B14553569 4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride CAS No. 62232-44-4

4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride

Cat. No.: B14553569
CAS No.: 62232-44-4
M. Wt: 319.9 g/mol
InChI Key: FMNMHIUGFCAYTA-UHFFFAOYSA-N
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Description

4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. This compound is characterized by the presence of a benzyl group attached to a phenoxy moiety, which is further connected to an ethylbutan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride typically involves the following steps:

    Formation of 2-benzylphenol: This can be achieved by the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.

    Etherification: The 2-benzylphenol is then reacted with 1-bromo-4-chlorobutane under basic conditions to form 4-(2-benzylphenoxy)butane.

    Amination: The 4-(2-benzylphenoxy)butane is then subjected to a nucleophilic substitution reaction with ethylamine to form 4-(2-benzylphenoxy)-N-ethylbutan-1-amine.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various receptors or enzymes, modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-benzylphenoxy)-N,N-dimethyl-1-butanamine: Similar structure but with dimethyl substitution on the amine group.

    4-(2-benzylphenoxy)-N-methylbutan-1-amine: Similar structure but with a methyl substitution on the amine group.

Uniqueness

4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride is unique due to its specific ethyl substitution on the amine group, which may confer distinct chemical and biological properties compared to its analogs. This unique substitution can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62232-44-4

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

4-(2-benzylphenoxy)-N-ethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-2-20-14-8-9-15-21-19-13-7-6-12-18(19)16-17-10-4-3-5-11-17;/h3-7,10-13,20H,2,8-9,14-16H2,1H3;1H

InChI Key

FMNMHIUGFCAYTA-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl

Origin of Product

United States

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